L-Leucine, L-alanyl-L-lysyl-

Description

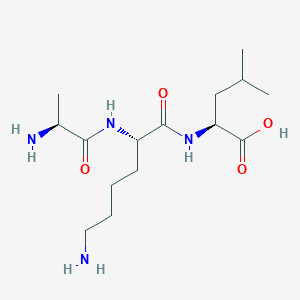

Structure

2D Structure

3D Structure

Properties

CAS No. |

247073-75-2 |

|---|---|

Molecular Formula |

C15H30N4O4 |

Molecular Weight |

330.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H30N4O4/c1-9(2)8-12(15(22)23)19-14(21)11(6-4-5-7-16)18-13(20)10(3)17/h9-12H,4-8,16-17H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11-,12-/m0/s1 |

InChI Key |

PMQXMXAASGFUDX-SRVKXCTJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Leucine, L Alanyl L Lysyl Peptide

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, predates SPPS. masterorganicchemistry.comlibretexts.org In this approach, all reactions, including protection, coupling, and deprotection, are carried out in a homogeneous solution. ekb.eg After each step, the product must be isolated and purified, often by crystallization or chromatography, before proceeding to the next step. nih.gov This makes the process more labor-intensive and time-consuming than SPPS for long peptides but can be advantageous for the large-scale synthesis of shorter peptides where purification methods can be highly optimized. masterorganicchemistry.com

A key strategy in solution-phase synthesis is fragment condensation. nih.gov Instead of adding one amino acid at a time, this approach involves synthesizing smaller, fully protected peptide fragments and then coupling them together. ucl.ac.uk This can improve efficiency and reduce the number of problematic purification steps in the synthesis of a long peptide.

For a tripeptide like L-Leucine, L-alanyl-L-lysyl-, a fragment condensation strategy could proceed in two ways:

[1+2] Condensation : Synthesize the dipeptide fragment Ala-Lys first. For example, Fmoc-Ala-OH could be coupled to H-Lys(Boc)-OtBu using a coupling reagent like TBTU. nih.gov After purification and removal of the Fmoc group, the resulting H-Ala-Lys(Boc)-OtBu fragment would be coupled to Fmoc-Leu-OH.

[2+1] Condensation : Synthesize the dipeptide fragment Leu-Ala. For instance, Boc-Leu-OH could be coupled to H-Ala-OMe. After deprotection and purification, the resulting H-Leu-Ala-OMe fragment would be coupled to a fully protected lysine (B10760008) derivative, such as Boc-Lys(Z)-OH.

This approach requires careful selection of protecting groups to allow for the selective deprotection of either the N-terminus or C-terminus of the fragments to enable their coupling. nih.gov While more complex for a simple tripeptide, the principles of fragment condensation are fundamental to the synthesis of larger, more complex proteins. ucl.ac.uk

Stepwise Elongation in Solution

Stepwise elongation in solution, a classical approach to peptide synthesis, involves the sequential addition of single amino acids to a growing peptide chain. wikipedia.orgchempep.com This method remains valuable for large-scale industrial production. wikipedia.org The synthesis of a tripeptide like L-Leucine, L-alanyl-L-lysyl- begins at the C-terminal end and proceeds towards the N-terminus. wikipedia.org

The fundamental process involves a series of protection, activation, coupling, and deprotection steps. jpt.com To construct the target peptide, L-Lysine would be the starting amino acid. Its carboxyl group would be protected, typically as an ester, while its alpha-amino group and the epsilon-amino group on its side chain would be protected with a temporary group like the benzyloxycarbonyl (Z) group and a more permanent protecting group, respectively. thieme-connect.de The second amino acid, L-Alanine, would have its alpha-amino group protected (e.g., with Fmoc or Boc) and its carboxyl group activated using a coupling reagent. jpt.com Common coupling reagents include carbodiimides or phosphonium (B103445) salts, often used with additives like 1-hydroxy-benzotriazole (HOBt) to minimize side reactions. chempep.comjpt.com

Following the coupling of L-Alanine to the deprotected alpha-amino group of L-Lysine, the temporary protecting group on the newly formed dipeptide is removed. This cycle is repeated with the final amino acid, L-Leucine, to yield the fully protected tripeptide. A final deprotection step removes all protecting groups to yield the L-Leucine, L-alanyl-L-lysyl- peptide. A key challenge in this method is the potential for decreasing solubility of the peptide intermediate as the chain grows. thieme-connect.de

Table 1: General Steps in Solution-Phase Stepwise Elongation

| Step | Description | Key Considerations |

| Protection | The reactive functional groups on the amino acids (amino and carboxyl groups, and reactive side chains) are chemically blocked to prevent unwanted side reactions. wikipedia.org | Choice of protecting groups is crucial for selective removal at different stages. |

| Activation | The carboxyl group of the incoming amino acid is activated to make it more reactive for the formation of the peptide bond. jpt.com | The activation method should be efficient and minimize the risk of racemization. |

| Coupling | The activated amino acid is reacted with the free amino group of the growing peptide chain to form a new peptide bond. wikipedia.org | The reaction is often driven to completion using an excess of the activated amino acid. |

| Deprotection | The temporary protecting group on the N-terminus of the newly elongated peptide is removed to allow for the next coupling cycle. nih.gov | Deprotection conditions must be mild enough to not cleave other protecting groups or the peptide bonds. |

Emerging and Hybrid Peptide Synthesis Approaches

Modern peptide synthesis has moved beyond traditional methods, incorporating technologies that increase speed, efficiency, and purity while often reducing waste.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted peptide synthesis utilizes microwave energy to rapidly and uniformly heat the reaction mixture, significantly accelerating the chemical reactions involved in solid-phase peptide synthesis (SPPS). creative-peptides.com This technology has become a widely used tool for creating both routine and complex peptides, including di- and tripeptides. researchgate.netnih.gov The primary advantage is a dramatic reduction in synthesis time; coupling reactions that might take hours conventionally can often be completed in minutes, while deprotection steps can be shortened from over 15 minutes to just three. researchgate.netnih.gov

For a tripeptide like L-Leucine, L-alanyl-L-lysyl-, applying microwave energy during the coupling and deprotection cycles of SPPS can lead to higher crude purity and faster assembly. creative-peptides.com The controlled heating minimizes side reactions, and optimized protocols allow for routine synthesis without significant racemization. researchgate.netnih.gov Research has shown that microwave-assisted methods can improve the crude purity of peptides that are difficult to synthesize under conventional conditions. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted SPPS

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Reaction Time | Longer (e.g., 15+ min for deprotection, hours for coupling) nih.gov | Significantly shorter (e.g., 3-5 minutes per step) nih.gov |

| Heating Method | External heating, often slow and uneven | Direct, uniform heating via microwave radiation creative-peptides.com |

| Crude Purity | Can be lower, especially for difficult sequences rsc.org | Often higher due to reduced side reactions creative-peptides.comrsc.org |

| Overall Efficiency | Lower | Higher, enabling rapid synthesis creative-peptides.com |

Continuous Flow Synthesis Adaptations for Oligopeptides

Continuous flow synthesis represents a paradigm shift from traditional batch processing. In this method, reagents are pumped through a reactor where the chemical reactions occur in a continuous stream. acs.org This approach has been successfully adapted for solid-phase peptide synthesis (SPPS), offering high efficiency for producing oligopeptides. nih.govwhiterose.ac.uk

A key advantage of continuous flow SPPS is the significant reduction in the amount of excess amino acids and reagents required for couplings, often using as little as 1.5 equivalents while still achieving near-quantitative conversions. nih.gov This makes the process more sustainable and cost-effective, especially when using expensive unnatural amino acids. nih.gov The system allows for rapid optimization and can be scaled from micrograms to grams. acs.orgnih.gov For a tripeptide, this technology enables extremely high productivity and can be automated, ensuring consistent quality and rapid delivery. acs.orgwhiterose.ac.uk

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis. beilstein-journals.orginternationalscholarsjournals.com This hybrid approach leverages enzymes, such as proteases or lipases, to form peptide bonds under mild conditions, which minimizes the need for extensive side-chain protection and avoids the use of harsh or toxic reagents. internationalscholarsjournals.comnih.gov

In this strategy, a chemically synthesized, minimally protected amino acid or peptide fragment can act as a substrate for an enzyme. nih.gov The enzyme then stereoselectively catalyzes the formation of a peptide bond with another amino acid or peptide. nih.gov For instance, an enzyme like papain or α-chymotrypsin could be used to ligate one of the amino acids in the L-Leucine, L-alanyl-L-lysyl- sequence. internationalscholarsjournals.com The reaction conditions, such as solvent system and pH, are optimized to favor synthesis over the enzyme's natural hydrolytic (bond-breaking) activity. nih.gov This approach is particularly advantageous for its high stereospecificity, which prevents racemization. internationalscholarsjournals.com

Purification Strategies for Synthetic L-Leucine, L-Alanyl-L-Lysyl- Peptide

Following synthesis, the crude peptide product contains impurities, including truncated sequences, deletion sequences, or molecules with remaining protecting groups. altabioscience.com Therefore, a robust purification strategy is essential to isolate the target peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary and most powerful technique for both analyzing the purity of a synthetic peptide and for its preparative isolation. altabioscience.commtoz-biolabs.comnih.gov The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC). nih.govlcms.cz

In RP-HPLC, the crude peptide mixture is dissolved in a solvent and passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. altabioscience.comhplc.eu A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the components from the column. altabioscience.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve separation and peak shape. lcms.cz

The separation is based on the hydrophobicity of the components. scispace.com As the concentration of the organic solvent in the mobile phase is gradually increased (a gradient elution), the components elute from the column in order of increasing hydrophobicity. creative-proteomics.com A detector, typically measuring UV absorbance at 215-220 nm (the wavelength at which the peptide bond absorbs light), records the elution profile as a chromatogram. altabioscience.comcreative-proteomics.com A pure L-Leucine, L-alanyl-L-lysyl- peptide will appear as a single, sharp peak. creative-proteomics.com By collecting the fraction corresponding to this peak, the purified peptide can be isolated.

Table 3: Typical Parameters for RP-HPLC Purification of Peptides

| Parameter | Typical Setting/Value | Purpose |

| Column | C18 (or C8, C4 for larger peptides) hplc.eucreative-proteomics.com | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) lcms.czhplc.eu | The primary aqueous solvent. TFA acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) altabioscience.comlcms.cz | The organic modifier used to elute the peptide from the column. |

| Elution Method | Gradient Elution (Increasing concentration of Mobile Phase B) creative-proteomics.com | Separates peptides based on their differing hydrophobicities. |

| Detection | UV detector at 215-220 nm creative-proteomics.com | Detects the peptide bonds present in all peptide fragments. |

Advanced Chromatographic Resolution of Peptide Diastereomers

The separation and purification of peptide diastereomers are critical for ensuring the stereochemical integrity and quality control of synthetic peptides. dntb.gov.ua Diastereomers, which are stereoisomers that are not mirror images, possess different physicochemical properties, a characteristic that enables their separation using various chromatographic techniques. dntb.gov.ua High-performance liquid chromatography (HPLC) is the most widely used method for resolving peptide diastereomers, leveraging both achiral and chiral stationary phases. dntb.gov.ua

The fundamental principle behind separating diastereomeric peptides on an achiral stationary phase lies in their distinct physical properties, which lead to different interactions with the column material and result in varied retention times. dntb.gov.ua Techniques such as reversed-phase HPLC (RP-HPLC) are frequently employed for this purpose. nih.govnih.gov The high resolving power of ultra-performance liquid chromatography (UPLC), a variant of HPLC, has proven effective in completely separating a wide range of peptide isomers, including diastereomers. nih.gov Optimization of mobile phase conditions, such as solvent composition (e.g., water/acetonitrile/formic acid gradients), pH, and the use of specific buffers, can significantly enhance the chromatographic resolution. nih.govnih.gov For instance, studies on glycated peptide isomers have shown that using neutral eluents (pH 7.2) with phosphate (B84403) can substantially improve the separation of diastereomeric pairs on reversed-phase columns. nih.gov

For more challenging separations, chiral chromatography offers a powerful and specific solution. This advanced methodology utilizes chiral stationary phases (CSPs) that stereoselectively interact with the peptide diastereomers. mdpi.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, differ in strength and stability for each diastereomer, leading to their effective resolution. nih.gov

Several types of CSPs are particularly effective for peptide resolution:

Crown Ether-Based CSPs: These columns, particularly those with 18-crown-6-ether or 20-crown-6-ether units, demonstrate excellent capabilities in recognizing and separating peptide diastereomers. mdpi.comnih.gov The primary interaction mechanism involves the formation of hydrogen bonds between the protonated N-terminal amino group of the peptide and the oxygen atoms of the crown ether ring. nih.gov The choice of mobile phase, such as the ratio of acetonitrile to methanol, is crucial for optimizing selectivity and achieving baseline separation. mdpi.com

Pirkle-Type CSPs: This class of CSPs includes phases where a small chiral molecule, such as an amino acid derivative like L-Leucine, is covalently bonded to a silica support. mdpi.com They are known for their stability and compatibility with a wide range of solvents, making them versatile tools for chiral separations. mdpi.com

Poly(amino acid)-Based CSPs: Chiral stationary phases prepared from polymers of L-amino acids, like poly(L-leucine) and poly(L-phenylalanine), have shown high enantioselectivity for resolving dipeptide derivatives. nih.gov

Zwitterionic Chiral Columns: Based on molecules like Cinchona alkaloids, these columns can effectively separate a variety of underivatized peptide diastereomers under specific mobile phase conditions, often a mix of methanol, water, and additives like formic acid. chiraltech.com

The following tables present research findings that illustrate the application of these advanced chromatographic techniques for the resolution of peptide diastereomers.

Table 1: Performance of Chiral Stationary Phases (CSPs) in Peptide Diastereomer Separation

This table summarizes the conditions and outcomes of separating various peptide diastereomers using different types of chiral columns.

| Peptide Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Finding | Reference |

| L-Asn-D-Trp-L-Phe-NH2 and its all-L diastereomer | (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether (CR-I(+)) | Perchloric acid (pH 2.0) with varied Methanol/Acetonitrile ratios | Complete separation achieved; separation factor (α) improved from 0.96 to 6.28 by reducing the acetonitrile/methanol ratio. mdpi.com | mdpi.com |

| L-Phe-D-Phe-L-Phe and L-Phe-L-Phe-L-Phe (as part of Phenylseptin) | (S)-3,3'-phenyl-1,1'-binaphthyl-18-crown-6-ether (CR-I (+)) | Not specified | The CR-I(+) column successfully separated the diastereomers. The interaction is dominated by hydrogen bonds with the N-terminal amine and hydrophobic interactions with the peptide side chains. nih.gov | nih.gov |

| DL-Phe enantiomers (derivatized with NBD-F) | Pirkle-type column with L-Leucine as chiral selector | Not specified | Used as the second dimension in a 2D-HPLC setup to resolve D- and L-Phe from biological fluids. mdpi.com | mdpi.com |

| Various Leucylphenylalanine methyl ester derivatives | Poly(L-leucine) and Poly(L-phenylalanine) bonded phases | Not specified | These CSPs provided higher enantioselectivity compared to poly(L-alanine) or poly(L-glutamate) phases. nih.gov | nih.gov |

| DL-Ala-DL-Leu-Gly and Gly-DL-Leu-DL-Ala | Zwitterionic Cinchona-derived CSP (ZWIX(+) and ZWIX(-)) | Methanol/THF/H2O (49:49:2 v/v/v) with 50 mM FA + 25 mM DEA | Full resolution of diastereomers was achieved. chiraltech.com | chiraltech.com |

Table 2: Influence of Mobile Phase on Diastereomer Resolution via Reversed-Phase HPLC

This table details how adjustments to the mobile phase in RP-HPLC can improve the separation of isomeric peptides on achiral columns.

| Peptide Family | Stationary Phase | Mobile Phase A (Acidic) | Mobile Phase B (Neutral, with Phosphate) | Outcome | Reference |

| Isomeric glucated and fructated peptides (7 pairs) | C18 Reversed-Phase | Acetonitrile/Water/TFA | Acetonitrile/Phosphate Buffer (pH 7.2) | Mobile Phase A resulted in co-elution for most pairs. Mobile Phase B provided baseline or near-baseline separation for six of the seven pairs, with resolution (Rs) values between 0.7 and 1.5. nih.gov | nih.gov |

| Various synthetic peptide isomers | C18 Reversed-Phase | Water/Acetonitrile/Formic Acid Gradient | Not Applicable | The high resolving power of UPLC with a standard acidic mobile phase was sufficient to completely separate the large majority of structural and sequence peptide isomers. nih.gov | nih.gov |

| Short-chain peptide diastereomers | C8 Bonded Phase | Not specified | The study focused on the retention and separation characteristics, demonstrating the viability of achiral phases for diastereomer resolution. acs.org | acs.org |

Structural Elucidation and Conformational Analysis of L Leucine, L Alanyl L Lysyl Peptide

Spectroscopic Approaches for Molecular Conformation

Spectroscopic methods are indispensable for studying the conformation of peptides directly in solution, providing insights into both secondary structure and the spatial arrangement of atoms.

Circular Dichroism (CD) Spectroscopy for Backbone Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. subr.edu It measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and random coils. chemicalbook.comresearchgate.net

For a short and flexible tripeptide like L-Leucyl-L-alanyl-L-lysine, it is unlikely to form a stable, canonical α-helix or β-sheet in aqueous solution. Instead, its CD spectrum would likely be characteristic of a disordered or random coil conformation, possibly with a propensity for specific turn-like structures or extended conformations like the polyproline II (PPII) helix. pnas.org A typical random coil spectrum is characterized by a strong negative band near 200 nm. nih.gov However, studies on related short peptides show that contributions from PPII and β-strand conformations can significantly alter the spectrum. pnas.org

Table 1: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

| Polyproline II (PPII) Helix | ~228 | ~206 |

This table presents generally accepted wavelength ranges for different peptide conformations.

Analysis of alanine-based tripeptides (AXA) has shown that residues like lysine (B10760008) tend to favor a PPII conformation, while leucine (B10760876) can populate both PPII and β-strand structures. pnas.org Therefore, the CD spectrum of L-Leucyl-L-alanyl-L-lysine would represent a population-weighted average of these and other accessible conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. epa.gov For a tripeptide like L-Leucyl-L-alanyl-L-lysine, a series of 1D and 2D NMR experiments would be employed to gain structural insights.

The process begins with the assignment of all proton (¹H) resonances using 2D experiments like TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy). Once assigned, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed, which detects protons that are close in space (typically < 5 Å), regardless of whether they are close in the sequence. The intensities of these NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

Additional information can be obtained from:

Chemical Shifts: The deviation of a proton's chemical shift from its "random coil" value can indicate the presence of a particular secondary structure.

³J-Coupling Constants: The coupling constant between the amide proton (NH) and the alpha-proton (Hα), known as ³J(HNHα), can be used to restrain the backbone dihedral angle φ (phi).

Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds, as they are less sensitive to temperature changes. researchgate.net

For L-Leucyl-L-alanyl-L-lysine, NMR would likely reveal a high degree of flexibility, characterized by an ensemble of structures rather than a single, rigid conformation. The NOE patterns would indicate transient, short-range contacts, and the ³J-coupling constants would reflect an average over multiple accessible φ angles.

Table 2: Typical ¹H NMR Experimental Data for Peptide Structure

| NMR Parameter | Information Derived | Example Application for Leu-Ala-Lys |

|---|---|---|

| Chemical Shifts (δ) | Local electronic environment, secondary structure propensity | Deviation from random coil values for Hα protons of Leu, Ala, Lys indicates conformational preferences. |

| NOESY Cross-Peaks | Interproton distances (< 5 Å) | Intra- and inter-residue NOEs define the spatial proximity of side chains and backbone segments. |

| ³J(HNHα) Coupling | Backbone dihedral angle (φ) | Values would reflect the average φ angle for Ala and Lys residues, indicating flexibility. |

| Amide Temperature Coefficients | Hydrogen bonding participation | High temperature coefficients for all amide protons would suggest they are solvent-exposed, consistent with a flexible peptide. |

This table outlines the types of data obtained from NMR experiments and their structural interpretation.

Vibrational Spectroscopy (IR, Raman, VCD) for Amide Vibrational Modes and Dihedral Angle Analysis

Vibrational spectroscopies, including Fourier-transform infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD), are sensitive to the vibrational modes of the peptide backbone, particularly the amide I (mainly C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands. nih.gov The frequencies of these bands are correlated with specific secondary structures. pitt.edu

For a tripeptide, the two peptide bonds give rise to two coupled amide I vibrations. The frequency separation and intensity ratio of these bands in the IR and Raman spectra are dependent on the excitonic coupling between the peptide groups, which in turn is a function of the backbone dihedral angles (φ and ψ). pnas.org By combining polarized Raman, FTIR, and VCD data, it is possible to determine the dihedral angles for the central amino acid residue. pnas.org

Studies on related AXA tripeptides have successfully used this approach to determine the conformational preferences of individual amino acids. pnas.org For L-Leucyl-L-alanyl-L-lysine, this analysis would focus on the central alanine (B10760859) residue. The results would likely show a distribution of (φ, ψ) angles corresponding to an equilibrium between PPII and β-strand conformations, consistent with findings for other small, flexible peptides. pnas.orgnih.gov

Advanced Diffraction Techniques for Solid-State Structures (e.g., X-ray crystallography of peptide crystals)

X-ray crystallography is the gold standard for determining high-resolution, three-dimensional structures of molecules in the solid state. nasa.gov The technique requires the growth of well-ordered single crystals, which can be a significant challenge for small, flexible peptides. nih.gov If suitable crystals of L-Leucyl-L-alanyl-L-lysine could be grown, X-ray diffraction would provide precise atomic coordinates of the peptide in its crystalline conformation.

The resulting structure would reveal:

The exact backbone dihedral angles (φ, ψ) for each residue.

The side-chain rotameric states (χ angles).

The network of intermolecular interactions (hydrogen bonds, salt bridges) that stabilize the crystal lattice.

It is crucial to note that the conformation observed in the crystal is a single, low-energy state that may be influenced by crystal packing forces. It may not be fully representative of the dynamic ensemble of structures present in solution. nih.gov Nonetheless, it provides an invaluable, high-resolution snapshot of a sterically allowed and stable conformation. To date, a crystal structure for the specific tripeptide L-Leucyl-L-alanyl-L-lysine has not been deposited in public databases like the Protein Data Bank (PDB).

Conformational Preferences and Dynamics in Solution

Ramachandran Plot Analysis of Constituent Residues

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed combinations of backbone dihedral angles (φ, ψ) for an amino acid residue. nih.gov For a flexible peptide like L-Leucyl-L-alanyl-L-lysine, its residues will not occupy a single point on the plot but will populate broader regions corresponding to different conformations.

Based on experimental studies of host-guest (AXA) tripeptides in aqueous solution, the conformational propensities of the residues in L-Leucyl-L-alanyl-L-lysine can be predicted: pnas.org

Leucine (N-terminus): As a non-polar residue, leucine shows a propensity to populate both the β-strand region (φ ≈ -120°, ψ ≈ +140°) and the polyproline II (PPII) region (φ ≈ -75°, ψ ≈ +145°). pnas.orgnih.gov

Alanine (Central): Alanine is conformationally flexible and acts as a "helix-former" in proteins, but in short, unfolded peptides, it also populates the β-strand and PPII regions with roughly equal probability. nih.gov

Lysine (C-terminus): The positively charged lysine residue has been shown to have a strong preference for the PPII conformation in aqueous solution. pnas.org

Table 3: Predicted Conformational Preferences of Residues in L-Leucyl-L-alanyl-L-lysine

| Residue | Position | Likely Populated Ramachandran Regions | Dominant Conformation(s) |

|---|---|---|---|

| L-Leucine | N-terminal | β-strand, Polyproline II (PPII) | β-strand / PPII mixture |

| L-Alanine | Central | β-strand, Polyproline II (PPII) | β-strand / PPII mixture |

| L-Lysine | C-terminal | Polyproline II (PPII) | Polyproline II (PPII) |

This table summarizes the likely conformational propensities based on data from related host-guest tripeptide studies. pnas.org

Intrinsic Propensities of L-Leucine, L-Alanine, and L-Lysine Residues

L-Alanine (Ala) , the simplest chiral amino acid, exhibits a high propensity for forming helical structures. However, studies on alanine-based tripeptides (AXA) in aqueous solutions have shown that it can populate both polyproline II (PPII) and extended β-strand conformations with comparable probability. pnas.org Molecular dynamics simulations of GGAGG peptides, where the central alanine residue is in a flexible environment, indicate a preference for helical regions of the Ramachandran plot, though a significant portion of conformers are shifted towards turn and kink structures. researchgate.net

L-Leucine (Leu) , an aliphatic amino acid, also shows a similar tendency to populate both PPII and extended β-strand conformations in aqueous solutions. pnas.org While it has an intrinsic preference for helical structures, this can be modulated by intermolecular interactions within a peptide sequence. nih.gov Aromatic residues have been found to have a greater structure-forming propensity than aliphatic residues like leucine. nih.gov

L-Lysine (Lys) , with its long, flexible, and positively charged side chain, demonstrates a strong preference for a polyproline II (PPII)-like structure in aqueous environments. pnas.org This propensity is a key factor in the conformation of lysine-containing peptides. nih.gov

These intrinsic propensities are summarized in the table below, reflecting the conformational tendencies of the central residue in an AXA tripeptide context in aqueous solution. pnas.org

| Amino Acid | Predominant Conformation(s) |

| L-Alanine | Polyproline II (PPII) and β-strand |

| L-Leucine | Polyproline II (PPII) and β-strand |

| L-Lysine | Polyproline II (PPII) |

Influence of Solvent Environment on Tripeptide Conformation

The solvent environment plays a crucial role in modulating the conformational equilibrium of peptides. The balance between intramolecular interactions within the peptide and intermolecular interactions with solvent molecules dictates the final structure. researchgate.net

In aqueous solutions, polar solvents like water can form hydrogen bonds with the peptide backbone and polar side chains, which tends to stabilize more extended conformations such as the polyproline II (PPII) structure. This is in contrast to the gas phase or nonpolar solvents, where intramolecular hydrogen bonds leading to more compact, folded structures like the C5 conformation are often favored. researchgate.net For instance, the conformational equilibrium of dipeptides has been shown to shift towards extended structures in solution as intramolecular hydrogen bonds are replaced by interactions with water molecules. researchgate.net

For the tripeptide L-Leucyl-L-Alanyl-L-Lysine, the aqueous environment would favor the solvation of the polar peptide bonds and the charged lysine side chain. This would likely promote extended conformations for the peptide backbone, consistent with the observed propensities of the individual residues for PPII and β-strand structures. pnas.orgresearchgate.net The hydrophobic leucine side chain, however, might seek to minimize its contact with water, potentially leading to local conformational adjustments. The interplay between these competing effects—solvation of polar groups and hydrophobic collapse—will ultimately shape the conformational ensemble of the tripeptide in solution.

Side-Chain Rotameric States and Their Equilibrium Transitions

The side chains of amino acid residues are not static and can rotate around their single bonds, adopting various preferred conformations known as rotamers. The distribution of these rotameric states is governed by steric hindrance and energetic favorability.

L-Lysine has a side chain with four dihedral angles (χ1, χ2, χ3, χ4). expasy.org The χ1 angle is subject to steric hindrance with the peptide backbone, leading to favored conformations. A plot of χ1 versus χ2 for lysine reveals distinct clusters of frequently observed conformations in protein structures. expasy.org The most common χ1 conformation is gauche(+), where the γ-carbon of the side chain is positioned opposite to the main chain carbonyl group when viewed along the Cα-Cβ bond. The second most frequent is the trans conformation. expasy.org The terminal amino group of the lysine side chain is typically positively charged, influencing its interactions. nih.gov

L-Leucine possesses two side-chain dihedral angles, χ1 and χ2. Due to steric repulsion, the side chain predominantly populates two staggered χ2 angles. researchgate.net Consequently, only two rotamers are significantly populated, and their populations can be estimated from NMR chemical shifts. researchgate.net The knowledge of the χ2 rotamer is largely predictive of the χ1 rotamer conformation. researchgate.net Similar to lysine, the most frequent χ1 conformation for leucine is influenced by steric clashes with the backbone.

Computational Chemistry and Molecular Modeling of L Leucine, L Alanyl L Lysyl Peptide

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical (QM) calculations are fundamental for understanding the electronic structure of a peptide, which governs its reactivity, intermolecular interactions, and spectroscopic properties. Ab initio QM methods are used to solve the electronic Schrödinger equation, providing detailed information about energy, geometry, and electronic properties like partial atomic charges and electrostatic potential maps. cuni.czacs.org

For tripeptides, methods like Density Functional Theory (DFT), with functionals such as B3LYP or M06-2X, and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate conformational energies and geometries. cuni.czresearchgate.net These calculations can create a potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. cuni.cz The results from QM calculations are crucial for developing and validating the more computationally efficient molecular mechanics force fields used in molecular dynamics simulations. researchgate.net

Key Research Findings:

QM calculations help in understanding weak non-covalent interactions, such as intramolecular hydrogen bonds (e.g., N-H···O=C), which are critical in stabilizing specific peptide conformations. cuni.cz

The distribution of partial atomic charges across the peptide backbone and side chains, determined by QM, is essential for accurately modeling electrostatic interactions with other molecules, including water and biological receptors. acs.org

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be applied to study a peptide in a complex environment, like a solvent, treating the peptide with high-level QM theory while the surrounding solvent molecules are handled by classical mechanics. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of biological macromolecules. longdom.orglongdom.org By simulating the motions of atoms and molecules over time, MD provides valuable insights into the dynamic properties and conformational flexibility of peptides like L-Leucyl-L-alanyl-L-lysine. longdom.org These simulations can reveal the ensemble of conformations a peptide adopts in solution, rather than just a single static structure. nih.gov

The general workflow for an MD simulation involves:

Building an initial model: An initial 3D structure of the tripeptide is constructed. longdom.orglongdom.org

Solvation: The peptide is placed in a periodic box filled with explicit solvent molecules (typically water) to mimic physiological conditions. longdom.orglongdom.org

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries. nih.gov

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state. nih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the peptide. longdom.orgnih.gov

Development and Validation of Force Fields for Tripeptides

The accuracy of MD simulations is heavily dependent on the quality of the underlying molecular mechanics force field. nih.gov A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. Empirical force fields used for proteins and peptides are developed by fitting these parameters to reproduce experimental data and high-level QM calculations. researchgate.netnih.gov

Prominent force fields for peptide simulations include:

AMBER (Assisted Model Building with Energy Refinement): A widely used family of force fields, with variants like ff99SB, ff12SB, and ff14SB, that have been parameterized for proteins and nucleic acids. researchgate.net

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular set of force fields, including C22*, C36, and the polarizable Drude model, designed for a wide range of biomolecular simulations. nih.govpnas.org

GROMOS (GROningen MOlecular Simulation): A force field developed for biomolecular systems, often used with the GROMACS simulation package. nih.gov

Force field development is an ongoing process. Researchers continuously refine parameters to improve the description of secondary structure propensities and the balance of protein-protein and protein-solvent interactions, which is crucial for accurately simulating both folded and intrinsically disordered peptides. nih.govpnas.org Validation involves comparing simulation results against experimental observables like NMR J-couplings and chemical shifts or data from X-ray crystallography. researchgate.netnih.govjst.go.jp

Table 1: Commonly Used Force Fields in Peptide Simulations

| Force Field Family | Key Features | Typical Application |

|---|---|---|

| AMBER | Well-established for proteins and nucleic acids. Continuously updated versions (e.g., ff14SB) improve accuracy. researchgate.net | General protein and peptide folding and dynamics. |

| CHARMM | Includes CMAP corrections for better backbone dihedral representation. C36m is improved for disordered peptides. nih.govpnas.org | Simulations of folded and disordered proteins, protein-ligand interactions. |

| GROMOS | Optimized for use with the GROMACS simulation package. | Biomolecular simulations, particularly free energy calculations. |

| Drude Polarizable | Explicitly includes electronic polarizability, offering a more physically accurate model for electrostatic interactions. nih.gov | High-accuracy simulations where electrostatic details are critical. |

Analysis of Conformational Ensembles and Transitions

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analyzing this trajectory provides a detailed picture of the peptide's conformational landscape.

Common analysis techniques include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average distance between the atoms of superimposed structures, used to assess the stability of the simulation and structural fluctuations. longdom.org

Ramachandran Plots: These plots visualize the distribution of the backbone dihedral angles (phi, ψ) for each amino acid residue. The populated regions in the plot correspond to specific secondary structure elements. nih.gov

Secondary Structure Analysis: Algorithms like DSSP are used to identify the formation of secondary structures such as β-strands, α-helices, and turns over the course of the simulation. nih.gov

Clustering: Conformations from the trajectory can be grouped into clusters of similar structures, identifying the most representative and populated conformational states. scispace.com

Studies on tripeptides have shown that they can populate various conformations, including extended β-strands and more compact polyproline II (PPII) structures. nih.gov The specific preference depends on the amino acid sequence and the solvent environment. nih.govpnas.org

Table 2: Predominant Secondary Structures in Peptides and Their Ideal Dihedral Angles

| Secondary Structure | Phi (φ) Angle | Psi (ψ) Angle | Description |

|---|---|---|---|

| Right-handed α-helix | ~ -57° | ~ -47° | A common helical structure stabilized by intramolecular hydrogen bonds. |

| β-strand | ~ -139° | ~ +135° | An extended conformation that can form β-sheets with other strands. |

| Polyproline II (PPII) helix | ~ -75° | ~ +145° | A left-handed, extended helix often found in unfolded or flexible regions of proteins. nih.gov |

| γ-turn | ~ +75° | ~ -65° | A tight turn involving three amino acid residues. researchgate.net |

Computational Prediction of Peptide-Solvent Interactions

The interaction between a peptide and its solvent, typically water, is critical in determining its structure and function. nih.gov Computational methods can explicitly model these interactions to understand their impact. In MD simulations, this is often achieved by immersing the peptide in a box of water molecules (e.g., TIP3P or TIP4P-D models). longdom.orgpnas.org

These simulations can reveal:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the peptide's polar groups (like the backbone amides and the lysine (B10760008) side chain) and surrounding water molecules.

Solvation Shells: The structure and dynamics of water molecules in the immediate vicinity of the peptide.

Hydrophobic Effect: The tendency of nonpolar side chains, like that of leucine (B10760876), to be shielded from water, which can drive conformational changes and peptide aggregation.

Computational studies show that increasing the number of solvent molecules around a peptide helps to stabilize its structure, particularly by shielding charged groups and preventing unfavorable electrostatic repulsion. nih.gov More advanced QM/MM simulations can provide a highly accurate description of the electronic structure at the peptide-solvent interface, offering deeper clues into how the solvent influences conformational stability. nih.gov

De Novo Computational Design of Peptide Analogs

De novo computational design aims to create new peptide sequences with novel or enhanced properties, such as improved binding affinity to a target or increased stability. nih.govplos.org This approach leverages our understanding of peptide structure and interactions to rationally design molecules, rather than relying on large-scale experimental screening. acs.org

The design process typically involves:

Scaffold Selection: A starting peptide structure or backbone template is chosen. This could be based on a known bioactive peptide. plos.orgaging-us.com

Sequence Optimization: Computational algorithms are used to explore different amino acid sequences on the fixed backbone. These algorithms evaluate the energetic favorability of each sequence to find ones that are predicted to be stable and have the desired properties. plos.orgaging-us.com

In Silico Validation: The most promising designed sequences are then subjected to further computational analysis, such as MD simulations, to predict their structural stability and dynamic behavior. mdpi.com

Experimental Synthesis and Testing: The top candidates from the computational design process are synthesized and tested in the lab to validate the predictions. acs.orgmdpi.com

This strategy has been successfully used to design peptide inhibitors, antimicrobial peptides, and self-assembling biomaterials. acs.orgnih.govplos.org For a tripeptide like L-Leucyl-L-alanyl-L-lysine, computational design could be used to create analogs with, for example, enhanced cell permeability or stronger binding to a specific protein target by systematically modifying its amino acid sequence. rsc.org

Supramolecular Assembly and Nanostructure Formation of L Leucine, L Alanyl L Lysyl Peptide

Fundamental Principles of Peptide Self-Assembly

The self-assembly of peptides is a process driven by a delicate balance of various non-covalent interactions. nih.govnih.gov These forces, though individually weak, collectively guide the peptide molecules to spontaneously arrange themselves into stable, well-defined hierarchical structures. frontiersin.org This process is highly sensitive to the peptide's amino acid sequence, as well as to environmental conditions such as pH, temperature, and ionic strength. acs.org

Non-Covalent Interactions Governing Assembly (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces)

The primary driving forces behind peptide self-assembly are non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govfrontiersin.org

Hydrogen Bonding: The peptide backbone, with its repeating amide and carbonyl groups, provides a scaffold for extensive hydrogen bonding. frontiersin.org This directional interaction is a major contributor to the formation of secondary structures like β-sheets and α-helices, which often serve as the foundational motifs for larger assemblies. acs.orgfrontiersin.orgacs.org The formation of intermolecular hydrogen bonds between peptide backbones is a key factor in the stabilization of fibrillar and other elongated nanostructures. msleelab.orgacs.org

Hydrophobic Interactions: The tendency of nonpolar amino acid side chains, such as the isobutyl group of leucine (B10760876), to minimize contact with water is a powerful driving force for peptide aggregation. nih.govrsc.org In an aqueous environment, these hydrophobic residues cluster together in the core of the assembling structure, while hydrophilic residues are exposed to the solvent. acs.org The strength of these interactions can be modulated by the size and nature of the hydrophobic side chains. mdpi.com

Electrostatic Forces: The electrostatic interactions between charged amino acid residues, such as the positively charged lysine (B10760008) and any negatively charged residues or terminal carboxyl groups, play a complex and crucial role. mdpi.commdpi.com While repulsive forces between like charges can prevent uncontrolled aggregation and influence the morphology of the final structure, attractive forces between opposite charges can guide the assembly process. frontiersin.orgmdpi.com The balance of these electrostatic interactions can be finely tuned by altering the pH or ionic concentration of the solution, thereby providing a mechanism to control the self-assembly process. mdpi.comacs.org For instance, increasing salt concentration can screen electrostatic repulsion, promoting the association of charged peptides. mdpi.comacs.org

Design Strategies for Self-Assembling Tripeptides

The rational design of self-assembling tripeptides involves the strategic selection and arrangement of amino acids to promote the desired non-covalent interactions that lead to specific nanostructures. rsc.orgresearchgate.net Several key strategies are employed to control the self-assembly process:

Amphiphilicity: A common design principle is to create an amphiphilic sequence, where hydrophobic and hydrophilic amino acids are segregated. rsc.orguu.nl This can be achieved by incorporating both nonpolar residues (like leucine) and polar or charged residues (like lysine and alanine) into the tripeptide sequence. The resulting molecules will self-assemble to shield the hydrophobic parts from water, leading to structures like micelles, nanofibers, or vesicles. bilkent.edu.tr

Sequence Patterning: The specific order of amino acids has a profound impact on the resulting nanostructure. mdpi.comnih.govacs.org Even subtle changes in the sequence can lead to vastly different morphologies. rsc.orgrsc.org Computational screening of all 8,000 possible tripeptide combinations has shown that both hydrophobicity and the specific positioning of amino acids are critical for self-assembly and hydrogel formation. researchgate.net

Chirality: The use of both D- and L-amino acids (heterochirality) is a powerful strategy to create more robust and diverse nanostructures. rsc.orgnih.govunits.it Homochiral peptides (containing only L- or D-amino acids) and heterochiral peptides can exhibit significantly different self-assembly behaviors and result in distinct morphologies. nih.govrsc.org For example, a heterochiral tripeptide was rationally designed to self-assemble into amphiphilic superstructures that form a hydrogel. researchgate.net

Characterization of Self-Assembled Architectures (e.g., fibril, nanobelt, vesicle formation)

A variety of microscopic and spectroscopic techniques are employed to characterize the morphology and underlying structure of self-assembled peptide nanostructures. These methods provide insights into the size, shape, and hierarchical organization of the assemblies.

Commonly observed self-assembled architectures for peptides include:

Nanofibers and Nanoribbons: These are elongated structures with high aspect ratios. nih.govmdpi.com They are often formed through the hierarchical assembly of β-sheet structures, where intermolecular hydrogen bonds drive the one-dimensional growth. rsc.org Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are crucial for visualizing these structures and determining their dimensions. uq.edu.au

Nanobelts: These are wider, ribbon-like structures that can be formed by the lateral association of nanofibers or through distinct assembly pathways. frontiersin.org The formation of multilaminar nanobelts has been observed for lipidated tripeptides, where electrostatic interactions mediated the stacking of peptide fibrils. frontiersin.org

Vesicles and Nanospheres: These are spherical structures with a hollow interior. nih.govmdpi.com They typically form from amphiphilic peptides that arrange themselves into a bilayer, sequestering the hydrophobic regions away from the aqueous environment. bilkent.edu.tr Dynamic Light Scattering (DLS) can be used to determine the size distribution of these spherical assemblies in solution. researchgate.net

Hydrogels: At sufficient concentrations, fibrillar or other high-aspect-ratio nanostructures can entangle to form a three-dimensional network that entraps water, resulting in a hydrogel. rsc.orgnih.gov Rheology is used to characterize the mechanical properties of these gels. nih.gov

The following table summarizes various nanostructures formed by different tripeptides and the techniques used for their characterization.

| Tripeptide Sequence/Type | Resulting Nanostructure(s) | Characterization Techniques |

| L-Phe-L-Phe-D-Phe (FFf) | Nanoplate rsc.org | SEM, TG, VCD, Solid-state NMR rsc.org |

| DLeu-Phe-Phe (DLFF) | Long fibers, hydrogel rsc.org | CD, FT-IR, Fluorescence, XRD rsc.org |

| Phe-DLeu-Phe | Fibrils, hydrogel researchgate.net | Fluorescence, AFM, TEM researchgate.net |

| Boc-Ala-Leu-Ala-OMe | Amyloid-like fibrils tandfonline.com | Congo red binding, SEM tandfonline.com |

| Lipidated β3-tripeptides | Twisted ribbons, nanobelts frontiersin.org | AFM, pH-dependent studies frontiersin.org |

| Ac-(FKFE)2-NH2 & related sequences | Nanoribbons, nanotapes nih.govacs.org | TEM, CD nih.govacs.org |

| KYF, KFD, PFF | Hydrogel, solution, suspension researchgate.net | TEM, DLS, DOSY NMR researchgate.net |

Impact of Amino Acid Sequence and Chirality on Assembly Outcomes

The amino acid sequence and the chirality of the constituent amino acids are paramount in dictating the self-assembly pathway and the final morphology of the resulting nanostructures. mdpi.comtandfonline.com

The ability of tripeptides to self-assemble is highly dependent on their amino acid sequence. mdpi.com Even a single amino acid substitution can dramatically alter the self-assembly behavior, leading to a variety of nanostructures including spherical aggregates, sheets, and nanofibers. rsc.org For instance, a computational study that screened all 8,000 possible tripeptides found that a balance between aggregation propensity and hydrophilicity is crucial for self-assembly into hydrogels. researchgate.net The position of hydrophobic and hydrophilic residues within the sequence also plays a significant role in determining the final assembled structure. mdpi.comnih.govacs.org

The table below illustrates the influence of sequence and chirality on the self-assembly of various tripeptides.

| Peptide | Key Sequence/Chirality Feature | Observed Self-Assembly Outcome | Reference |

| L-Phe-L-Phe-L-Phe (FFF) vs. L-Phe-L-Phe-D-Phe (FFf) | Introduction of a C-terminal D-amino acid | FFF does not form a γ-turn, while FFf forms a γ-turn and self-assembles into a nanoplate. rsc.org | rsc.org |

| Leu-Phe-Phe (LFF) vs. DLeu-Phe-Phe (DLFF) | Change in chirality of the N-terminal Leucine | DLFF instantly forms a hydrogel with long fibers, while LFF forms heterogeneous nanostructures. rsc.org | rsc.org |

| F-F-L stereoisomers | Homochiral vs. Heterochiral | Homochiral peptides form uniform nanofibers and more robust gels compared to heterochiral systems. nih.gov | nih.gov |

| Ac-(FKFE)2-NH2 vs. Ac-FFKEKEFF-NH2 | Varied sequence pattern with identical composition | Ac-(FKFE)2-NH2 forms nanoribbons, while Ac-FFKEKEFF-NH2 forms nanotapes at neutral pH. nih.govacs.org | nih.govacs.org |

| Lipidated tripeptides | Position of the lipid moiety | The location of the acyl chain governs the formation of either twisted ribbon-like fibers or multilaminar nanobelts. frontiersin.org | frontiersin.org |

Enzymatic Processing and Biotransformation of L Leucine, L Alanyl L Lysyl Peptide

Peptidase and Protease-Mediated Hydrolysis Mechanisms

Hydrolysis, the cleavage of peptide bonds by the addition of water, is a fundamental process in peptide metabolism. khanacademy.org This reaction is catalyzed by a broad class of enzymes known as peptidases or proteases. The susceptibility of L-Leucyl-L-alanyl-L-lysine to these enzymes depends on their specific recognition sites.

The cleavage of L-Leucyl-L-alanyl-L-lysine is predictable based on the known specificities of various peptidases. These enzymes are generally categorized as exopeptidases, which cleave peptide bonds from the ends of a peptide, and endopeptidases, which cleave within the peptide chain.

Aminopeptidases : These exopeptidases cleave the N-terminal amino acid. Leucine (B10760876) aminopeptidases (LAPs) show a preference for cleaving N-terminal leucine residues. Therefore, LAP would be expected to hydrolyze the peptide bond between L-Leucine and L-Alanine, releasing a free L-Leucine molecule. Similarly, a lysine-specific aminopeptidase (B13392206) (KAP) could act on peptides with N-terminal lysine (B10760008), though it would not act on the intact L-Leucyl-L-alanyl-L-lysine. nih.gov

Carboxypeptidases : These exopeptidases remove the C-terminal amino acid. Carboxypeptidase A, for instance, preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains, but its activity on C-terminal lysine is low. Carboxypeptidase B, however, specifically cleaves C-terminal lysine and arginine residues and would thus be expected to cleave the L-alanyl-L-lysine bond to release L-Lysine.

Endopeptidases : These enzymes cleave peptide bonds within the chain, often with high specificity. Trypsin is a well-characterized serine endoprotease that specifically hydrolyzes peptide bonds on the C-terminal side of lysine and arginine residues. nih.govyoutube.com Therefore, trypsin would cleave the bond between L-Alanine and L-Lysine. Chymotrypsin preferentially cleaves at the C-terminal side of aromatic residues but also shows activity for leucine, suggesting potential, albeit slower, cleavage after the L-Leucine residue. nih.gov

The action of specific peptidases on L-Leucyl-L-alanyl-L-lysine results in predictable peptide fragments. Subsequent enzymatic action can lead to complete degradation into constituent amino acids.

Initial Cleavage Products :

Leucine Aminopeptidase Action : Produces L-Leucine and the dipeptide L-Alanyl-L-lysine.

Trypsin Action : Produces the dipeptide L-Leucyl-L-alanine and the amino acid L-Lysine.

Carboxypeptidase B Action : Produces L-Lysine and the dipeptide L-Leucyl-L-alanine.

| Enzyme Class | Specific Enzyme Example | Cleavage Site on L-Leucyl-L-alanyl-L-lysine | Resulting Fragments |

|---|---|---|---|

| Exopeptidase (Aminopeptidase) | Leucine Aminopeptidase | Between L-Leucine and L-Alanine | L-Leucine and L-Alanyl-L-lysine |

| Exopeptidase (Carboxypeptidase) | Carboxypeptidase B | Between L-Alanine and L-Lysine | L-Leucyl-L-alanine and L-Lysine |

| Endopeptidase (Serine Protease) | Trypsin | C-terminal side of L-Lysine (within a larger peptide) or the Ala-Lys bond | L-Leucyl-L-alanine and L-Lysine |

Degradation Pathways : Once liberated, the individual amino acids and dipeptides are further metabolized. The dipeptides L-Alanyl-L-lysine and L-Leucyl-L-alanine would be further broken down into their constituent amino acids by dipeptidases. The free amino acids then enter their respective catabolic pathways. For instance, L-Leucine metabolism is initiated by branched-chain amino acid aminotransferase to produce α-ketoisocaproate, which is then converted to isovaleryl-CoA and ultimately used in the synthesis of acetyl-CoA. wikipedia.org L-Lysine degradation is more complex, involving several potential pathways depending on the organism.

Enzymatic Modifications and Derivatization (e.g., transamidation)

Beyond hydrolysis, the L-Leucyl-L-alanyl-L-lysine peptide can undergo enzymatic modifications that alter its structure and function. The presence of a lysine residue, with its reactive ε-amino group, makes it a prime target for such modifications.

Transamidation : This process involves the formation of an isopeptide bond, often catalyzed by transglutaminase enzymes. These enzymes can form a covalent link between the ε-amino group of a lysine residue (like the one in L-Leucyl-L-alanyl-L-lysine) and the γ-carboxamide group of a glutamine residue on another protein or peptide. This cross-linking is crucial in various biological processes.

Other Modifications : The lysine residue can also be a substrate for other enzymatic modifications, such as acetylation, methylation, or ubiquitination, although these typically occur when the peptide is part of a larger protein structure. The N-terminal amino group of L-Leucine is also a potential site for modification, such as N-terminal acetylation.

| Modification Type | Enzyme Family | Affected Residue/Group | Biochemical Outcome |

|---|---|---|---|

| Transamidation | Transglutaminases | ε-amino group of L-Lysine | Formation of an isopeptide bond with a glutamine residue, leading to peptide cross-linking. |

| Acetylation | Acetyltransferases | ε-amino group of L-Lysine or N-terminal α-amino group | Addition of an acetyl group, neutralizing the positive charge on lysine. |

| Biomimetic Transamination | PLP-dependent enzymes | N-terminal α-amino group of L-Leucine | Conversion of the N-terminal amine to a carbonyl group for further conjugation. nih.gov |

Substrate Activity in Ligase Reactions

Ligases are enzymes that catalyze the joining of two molecules. Peptide ligases, for example, can form new peptide bonds, a process that is essentially the reverse of hydrolysis. L-Leucyl-L-alanyl-L-lysine can potentially act as a substrate in such reactions.

Enzymes like sortase A or butelase-1 catalyze the ligation of peptides containing specific recognition motifs. If L-Leucyl-L-alanyl-L-lysine were part of a sequence recognized by a peptide ligase, it could be enzymatically joined to another peptide or protein.

Furthermore, the individual amino acids resulting from the complete hydrolysis of the tripeptide are substrates for aminoacyl-tRNA synthetases. These ligases are critical for protein synthesis, as they attach amino acids to their corresponding transfer RNA (tRNA) molecules. For example, lysyl-tRNA synthetase would ligate L-Lysine to its tRNA, preparing it for incorporation into a growing polypeptide chain during translation.

Applications in Chemical Biology Research

Development of L-Leucine, L-Alanyl-L-Lysyl- as a Chemical Probe

Chemical probes are essential tools for dissecting complex biological processes. The development of peptide-based probes offers the advantage of biocompatibility and high specificity. The structure of L-Leucine, L-alanyl-L-lysyl- makes it an attractive candidate for such applications. A patent for beta-substituted non-canonical amino acids mentions the Leu-Ala-Lys chemical compound, highlighting its relevance in chemical biology. google.com

The rational design of a chemical probe based on L-Leucine, L-alanyl-L-lysyl- would involve the strategic attachment of reporter molecules, such as fluorescent dyes, radioactive isotopes, or affinity tags. The lysine (B10760008) residue, with its primary amine in the side chain, provides a convenient and common site for chemical modification without disrupting the peptide backbone.

For instance, a fluorescent dye could be conjugated to the ε-amino group of the lysine side chain. This would allow for the visualization of the tripeptide's localization within cells or its interaction with specific targets. Similarly, the incorporation of photo-reactive amino acid analogs, such as L-Photo-Leucine, could enable photo-cross-linking studies to identify binding partners upon UV irradiation. rsc.org The design of such probes requires careful consideration to ensure that the label does not significantly alter the peptide's intrinsic binding properties.

In a broader context, research on luminescent iridium(III)-peptide bioconjugates demonstrates the potential of incorporating metal complexes into peptide structures to create probes for bioanalytical and biomedical applications. scispace.com A similar approach could be envisioned for the Leu-Ala-Lys sequence.

Once a labeled L-Leucine, L-alanyl-L-lysyl- probe is synthesized, the next critical step is to characterize its interactions with potential biological targets. Techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics.

For example, a study on polyglutamine-binding peptides utilized phage display to identify peptides that selectively bind to expanded polyglutamine stretches, which are implicated in neurodegenerative diseases. frontiersin.org A labeled Leu-Ala-Lys probe could be used in similar screening assays to identify its binding partners in a cellular lysate. The characterization of such interactions is crucial for validating the probe's specificity and utility in biological research.

Peptide Scaffolds in Biomaterial Science (e.g., hydrogel formation, surface modification)

Self-assembling peptides are at the forefront of biomaterial science, offering a bottom-up approach to creating scaffolds that mimic the native extracellular matrix. jnsam.comjnsam.com The amphipathic nature of peptides containing both hydrophobic (like Leucine) and hydrophilic/charged (like Lysine) residues can drive their self-assembly into various nanostructures, including nanofibers, nanotubes, and hydrogels. researchgate.netnih.gov

Hydrogels are particularly valuable for applications in tissue engineering and drug delivery due to their high water content and tunable mechanical properties. jnsam.comnih.gov While the self-assembly of the short L-Leucine, L-alanyl-L-lysyl- tripeptide on its own into a stable hydrogel might be challenging, it can be incorporated into larger peptide sequences to promote the formation of such materials. For instance, a study on a pH-responsive coiled-coil peptide hydrogel incorporated a Leu-Ala-Lys sequence within a longer 19-mer peptide. nih.gov

Furthermore, peptides can be used to modify the surfaces of existing biomaterials to enhance their biocompatibility and functionality. The L-Leucine, L-alanyl-L-lysyl- sequence could be grafted onto a polymer surface to promote cell adhesion, leveraging the positive charge of lysine and the hydrophobic interactions of leucine (B10760876).

A study on a hybridized dual-targeting peptide-based nanoprobe for theranostic applications in glioblastoma multiforme utilized a cyclic heptapeptide (B1575542) with an Arg-Gly-Asp-Lys-Leu-Ala-Lys sequence. frontiersin.org This demonstrates how the inclusion of the Lys-Leu-Ala-Lys motif can contribute to the development of functional biomaterials for targeted therapies.

Exploration in Molecular Recognition and Binding Studies

The principles of molecular recognition govern the interactions between molecules in biological systems. Synthetic peptides are valuable tools for studying these interactions and for designing molecules with high affinity and selectivity for specific targets. The defined sequence of L-Leucine, L-alanyl-L-lysyl- allows for specific interactions with complementary surfaces on proteins or other biomolecules.

The hydrophobic side chain of leucine can participate in van der Waals interactions within hydrophobic pockets, while the lysine side chain can form salt bridges with negatively charged residues like aspartate or glutamate. Alanine (B10760859), being small and non-polar, provides conformational flexibility.

Studies on capping motifs in antimicrobial peptides have highlighted the importance of specific amino acid sequences in stabilizing secondary structures like α-helices, which are often crucial for biological activity. researchgate.net For example, the N-terminal amidation of modelin-5, a peptide containing Lys-Leu-Ala sequences, was shown to stabilize its helical structure and enhance its antimicrobial efficacy. researchgate.net While L-Leucine, L-alanyl-L-lysyl- is a short peptide, its sequence could be a critical component of a larger peptide's binding epitope.

The table below summarizes research on related peptides, illustrating the types of data generated in molecular recognition and binding studies.

| Peptide Sequence Fragment | Interacting Partner/Target | Research Focus |

| Lys-Leu-Ala-Lys-Leu-Ala-Lys | Mitochondrial membranes | Investigating the pro-apoptotic activity of the KLA peptide for cancer therapy. researchgate.net |

| Ac-Leu-Lys-Glu-Leu-Ala-Lys-Val-Leu-His-Glu-Leu-Ala-Lys-Leu-Val-Ser-Glu-Ala-Leu-His-Ala-NH | Self-assembly | Formation of a pH-responsive coiled-coil peptide hydrogel. nih.gov |

| Arg-Gly-Asp-Lys-Leu-Ala-Lys | U87MG cells (glioblastoma) | Development of a dual-imaging theranostic nanoprobe. frontiersin.org |

| (Leu-Glu-Thr-Leu-Ala-Lys-Ala) | Self-assembly | Investigation of alpha-helix forming peptides and their assembly into fibrous structures. |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for High-Resolution Separation

Chromatography is the cornerstone of peptide analysis, enabling the separation of the target analyte from other components in a sample, such as starting materials, by-products, and degradation products. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide and the complexity of the matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of peptides. bio-rad.com The separation of L-alanyl-L-lysyl-L-leucine can be effectively achieved using various stationary phases, with the selection depending on the specific analytical goal.

Reversed-Phase (RP-HPLC): This is the most common mode for peptide separation. It utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are separated based on their hydrophobicity. For L-alanyl-L-lysyl-L-leucine, the hydrophobic leucine (B10760876) residue provides a strong interaction point with the stationary phase. Gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to elute peptides with varying hydrophobicities. daicelpharmastandards.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. europa.eu L-alanyl-L-lysyl-L-leucine possesses a net positive charge at acidic to neutral pH due to the primary amine in the lysine (B10760008) side chain and the N-terminal amine. Cation-exchange chromatography, using a negatively charged stationary phase, would be suitable for its separation. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase. europa.eu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique could be applied to separate the tripeptide from less polar impurities. nih.gov

Below is a data table summarizing typical HPLC conditions for the analysis of a tripeptide like L-alanyl-L-lysyl-L-leucine.

Interactive Table 1: Exemplary HPLC Parameters for Tripeptide Analysis

| Parameter | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEC) |

|---|---|---|

| Stationary Phase | C18 (Octadecyl-silica), 5 µm | Polysulfoethyl A (Strong Cation Exchange) |

| Mobile Phase A | 0.1% TFA in Water | 20 mM Phosphate (B84403) Buffer, pH 3.0 |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 20 mM Phosphate Buffer + 1 M NaCl, pH 3.0 |

| Gradient | 5-60% B over 30 min | 0-100% B over 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 40 °C | 35 °C |

| Detection | UV at 214 nm | UV at 214 nm or Post-column Ninhydrin (B49086) |

Capillary Electrophoresis for Peptide Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. researchgate.net It separates analytes based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under an applied electric field. researchgate.netnih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. researchgate.net

For L-alanyl-L-lysyl-L-leucine, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. The peptide, being positively charged at low pH, will migrate towards the cathode at a velocity dependent on its electrophoretic mobility. This technique is particularly adept at separating peptides with minor differences in charge or size, such as deamidation or isomerization variants. nih.gov The use of specific buffers and capillary coatings can minimize the adsorption of the peptide to the capillary wall, which is a common challenge in peptide analysis. nih.gov Studies have demonstrated the utility of CE in analyzing tripeptides, showcasing its ability to resolve closely related structures. researchgate.net

Mass Spectrometry-Based Quantification and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for peptide analysis, providing molecular weight information and structural details with high sensitivity and specificity. When coupled with a separation technique like HPLC or CE, it becomes a powerful platform for both quantification and impurity characterization. thermofisher.com

LC-ESI-MS/MS (B15284909) is the gold standard for the quantitative analysis of peptides in complex matrices. nih.gov In this setup, the effluent from the HPLC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI generates gas-phase, charged peptide ions (e.g., [M+H]⁺ or [M+2H]²⁺) with minimal fragmentation.

These precursor ions are then selected in the first mass analyzer (MS1), fragmented in a collision cell (typically via collision-induced dissociation, CID), and the resulting product ions are analyzed in the second mass analyzer (MS2). For L-alanyl-L-lysyl-L-leucine, specific fragmentation patterns, such as the generation of b- and y-ions, provide a unique fingerprint for unambiguous identification.

For quantification, the technique is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This method offers exceptional selectivity and sensitivity, allowing for the accurate measurement of the peptide's concentration even at very low levels. nih.govmedsci.org

Interactive Table 2: Predicted LC-ESI-MS/MS Parameters for L-alanyl-L-lysyl-L-leucine

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ = 345.2; [M+2H]²⁺ = 173.1 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Monitored Transitions (MRM) | e.g., 345.2 -> y2 (246.2); 345.2 -> b2 (143.1) |

| Collision Energy | Optimized for specific transitions (e.g., 15-30 eV) |

| Dwell Time | 50-100 ms |

Surface-Induced Dissociation (SID) for Fragmentation Analysis

Surface-Induced Dissociation (SID) is an alternative ion activation method used in tandem mass spectrometry. nih.gov In SID, precursor ions are collided with a solid surface, and the resulting transfer of kinetic to internal energy causes the ion to fragment. rsc.org This technique can provide different and often complementary fragmentation information compared to traditional CID. nih.gov

The fragmentation patterns in SID are influenced by the collision energy and the nature of the surface (e.g., self-assembled monolayers of fluorocarbons or hydrocarbons). rsc.org For a tripeptide like L-alanyl-L-lysyl-L-leucine, SID can be used to probe its gas-phase structure and fragmentation pathways in detail. This information is valuable for structural elucidation and for distinguishing between closely related isomers. nih.govacs.org SID has been successfully implemented in various mass spectrometer platforms, including time-of-flight (TOF) and ion mobility instruments. nih.govtamu.edu

During the chemical synthesis of peptides, various impurities can be generated. daicelpharmastandards.com These can include process-related impurities (e.g., residual solvents) and product-related impurities such as deletion sequences (e.g., alanyl-lysine), insertion sequences, or side-chain modifications (e.g., oxidation). daicelpharmastandards.comwaters.com Ensuring the purity of a synthetic peptide is critical for its intended research application. nih.gov

LC-MS-based methods are crucial for comprehensive impurity profiling. lcms.cz High-resolution mass spectrometry (HRMS) allows for the detection and identification of low-level impurities, even if they co-elute with the main peptide peak in the chromatogram. waters.comlcms.cz By comparing the measured mass to theoretical masses of potential impurities, unknown peaks can be tentatively identified. Subsequent MS/MS analysis confirms the structure of these impurities. waters.com Quantitative analysis of these impurities is essential to ensure the quality and purity of the final peptide product, often with reporting thresholds set for any impurity exceeding a certain percentage (e.g., 0.1%) of the main component. nih.gov

Interactive Table 3: Potential Product-Related Impurities in the Synthesis of L-alanyl-L-lysyl-L-leucine

| Impurity Type | Example Structure | Description |

|---|---|---|

| Deletion Sequence | L-Lysyl-L-leucine | Failure to couple the L-alanine residue. |

| Deletion Sequence | L-Alanyl-L-leucine | Failure to couple the L-lysine residue. |

| Incomplete Deprotection | Fmoc-L-alanyl-L-lysyl-L-leucine | Residual N-terminal protecting group. |

| Racemization | D-Ala-L-Lys-L-Leu | Epimerization of an amino acid during synthesis. |

| Oxidation | Ala-Lys-Leu(Ox) | Oxidation of the leucine residue. |

Spectrophotometric and Fluorometric Detection Methods

The detection and quantification of the tripeptide L-Leucyl-L-alanyl-L-lysine in various research matrices rely on methodologies that target its primary amino groups. The structure of this peptide presents two such reactive sites: the N-terminal α-amino group of the leucine residue and the ε-amino group of the lysine side chain. Spectrophotometric and fluorometric methods are common choices, often involving derivatization reactions to produce a chromophore or fluorophore, which can then be measured.

Spectrophotometric Methods

Spectrophotometric analysis for peptides like L-Leucyl-L-alanyl-L-lysine that lack a strong native chromophore (such as an aromatic ring) typically requires a post-reaction color-forming step.